molecular formula C18H14N4O4 B2626051 1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one CAS No. 1021220-90-5

1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Cat. No.: B2626051
CAS No.: 1021220-90-5
M. Wt: 350.334
InChI Key: GIDFERHPQPJXNS-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the pyrrolidin-2-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzo[d][1,3]dioxol-5-yl group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the benzo[d][1,3]dioxole moiety to the pyrrolidin-2-one core.

    Formation of the 1,2,4-oxadiazole ring: This can be synthesized through the reaction of a nitrile with a hydrazine derivative, followed by cyclization.

    Attachment of the pyridin-4-yl group: This step may involve a nucleophilic substitution or a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted aromatic compounds.

Scientific Research Applications

1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biology: Investigation of its biological activity, including potential antimicrobial or anticancer properties.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

    1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one: shares similarities with other heterocyclic compounds that contain pyrrolidin-2-one, oxadiazole, or benzo[d][1,3]dioxole moieties.

Uniqueness:

  • The combination of these three distinct structural elements in a single molecule makes it unique. This structural diversity can lead to a wide range of chemical reactivity and potential applications that are not observed in simpler compounds.

Comparison with Similar Compounds

  • 1-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-2-one
  • 4-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
  • 1-(Benzo[d][1,3]dioxol-5-yl)-4-(pyridin-4-yl)pyrrolidin-2-one

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O4/c23-16-7-12(18-20-17(21-26-18)11-3-5-19-6-4-11)9-22(16)13-1-2-14-15(8-13)25-10-24-14/h1-6,8,12H,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDFERHPQPJXNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)C4=NC(=NO4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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